![molecular formula C18H17FN2O5S B2749581 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2097933-72-5](/img/structure/B2749581.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(2-fluorophenyl)methanesulfonamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(2-fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(2-fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photophysical Properties
A study conducted by Kauffman and Bajwa (1993) involved the synthesis of new compounds through the condensation of hydroxy- and methanesulfonamidoterephthalic acids with 2-aminophenols, resulting in fluorescent compounds with excited state intramolecular proton-transfer. These compounds, displaying quantum yields up to 0.48 and emission peaks between 492-517 nm, are of interest as wavelength shifters in scintillating detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993).
Structural Study of Derivatives
Dey et al. (2015) synthesized and analyzed the crystal structures of three nimesulidetriazole derivatives. The study detailed the nature of intermolecular interactions, offering insights into the molecular assembly influenced by various substituents. These findings have implications for drug design and material science, showcasing the importance of structural analysis in understanding compound behavior (Dey et al., 2015).
Stabilization and Reactivity
Orda, Maletina, and Yagupolskii (1991) investigated phenyliodonium ylides stabilized by FSO2- and CF3SO2- groups. They examined the reactivity of these ylides under different conditions, contributing to the understanding of their stabilization and potential applications in organic synthesis (Orda, Maletina, & Yagupolskii, 1991).
Inhibitors of 5-Lipoxygenase
Beers et al. (1997) developed a new class of compounds, including N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, as potent inhibitors of 5-lipoxygenase. These compounds demonstrated significant anti-inflammatory activity, highlighting their potential in therapeutic applications (Beers et al., 1997).
Aldose Reductase Inhibitors with Antioxidant Activity
Alexiou and Demopoulos (2010) focused on the synthesis of derivatives based on bioisosteric principles to create aldose reductase inhibitors (ARIs) with potent antioxidant activity. These compounds are relevant for addressing long-term diabetic complications, showcasing an innovative approach to therapeutic development (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-15-9-5-4-8-14(15)12-27(24,25)20-16(13-6-2-1-3-7-13)10-21-17(22)11-26-18(21)23/h1-9,16,20H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFCNEGPRNSOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(2-fluorophenyl)methanesulfonamide |
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